1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-18(2)16-30-19(3)13-22(20(30)4)14-23(15-27)26(32)29-12-8-9-21(17-29)25(31)28-24-10-6-5-7-11-24/h13-14,18,21,24H,5-12,16-17H2,1-4H3,(H,28,31)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNWFWGZBCDBK-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCCC(C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(/C#N)\C(=O)N2CCCC(C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide, identified by its CAS number 1303223-17-7, is a synthetic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 438.6 g/mol. Its structure includes a pyrrole moiety, which is known for various biological activities, particularly in the field of medicinal chemistry.
Antioxidant Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant antioxidant properties. The presence of the cyano group enhances its electron-withdrawing ability, which is critical in scavenging free radicals. A study demonstrated that similar pyrrole derivatives showed effective inhibition of oxidative stress markers in cellular models .
Inhibition of Enzymatic Activity
A notable area of research involves the inhibition of tyrosinase, an enzyme crucial for melanin production. Compounds structurally related to this compound have been shown to inhibit this enzyme effectively. For instance, a derivative exhibited an IC50 value of 0.97 μM against tyrosinase, significantly outperforming standard inhibitors like kojic acid .
Anticancer Potential
The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : By binding to the active site of tyrosinase and possibly other enzymes involved in metabolic pathways.
- Antioxidant Mechanism : The cyano and pyrrole groups may facilitate electron transfer processes that neutralize free radicals.
- Cellular Signaling Modulation : Interaction with cellular receptors or pathways that regulate apoptosis and cell proliferation.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Tyrosinase Inhibition : A study on pyrrole derivatives showed that modifications to the pyrrole ring significantly enhanced inhibitory activity against tyrosinase, suggesting structure-activity relationships that could be applied to optimize this compound's efficacy .
- Anticancer Activity : Research has demonstrated that pyrrole-based compounds can induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Scientific Research Applications
Structural Features
The compound is characterized by:
- Pyrrol Ring : A five-membered ring structure that contributes to its biological activity.
- Cyano Group : Enhances the reactivity of the molecule and may influence its interaction with biological targets.
- Piperidine Moiety : Commonly found in many pharmacologically active compounds, it may play a crucial role in receptor binding and activity.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Enzyme Interaction : The compound may interact with specific enzymes, impacting metabolic pathways.
Therapeutic Applications
- Antidepressant Activity : Preliminary studies suggest that this compound could have antidepressant-like effects by modulating serotonin and norepinephrine levels.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth, making this compound a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory properties, relevant in treating various inflammatory diseases.
-
Case Study on Antidepressant Effects :
- A study conducted on rodent models demonstrated that administration of this compound led to increased levels of serotonin and norepinephrine, suggesting potential use as an antidepressant.
-
Case Study on Anticancer Activity :
- In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the crystal structure of this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 can generate thermal ellipsoid plots to validate stereochemistry and intermolecular interactions . For challenging cases (e.g., twinning), employ SHELXD for structure solution .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?
- Answer:
- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., J values for Z/E isomerism in the prop-2-enoyl group).
- IR : Confirm carbonyl stretches (amide C=O at ~1650 cm, cyano group at ~2200 cm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z matching [M+H] with <2 ppm error).
- Reference Synthesis: Similar compounds in used IR and NMR for structural confirmation.
Q. How should researchers design safety protocols for handling this compound?
- Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy (analogous to cyclohexenylcarbonyl derivatives in ).
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation, as recommended for structurally related carboxamides .
Advanced Research Questions
Q. How can synthetic yield be optimized for the Z-isomer of the prop-2-enoyl moiety?
- Answer:
- Stereocontrol : Use chiral auxiliaries or catalytic asymmetric synthesis (e.g., Evans’ oxazolidinones) to favor the Z-configuration.
- Reaction Conditions : Low temperatures (0–5°C) and polar aprotic solvents (DMF or THF) minimize isomerization, as seen in analogous cyanoacetamide syntheses .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, catalyst loading) for maximum yield .
Q. What strategies resolve discrepancies between computational and experimental spectroscopic data?
- Answer:
- Computational Validation : Compare DFT-calculated -NMR shifts (e.g., using Gaussian) with experimental data. Adjust torsional angles in the pyrrolidine ring to match observed coupling constants.
- Refinement Tools : Use SHELXL ’s restraints for disordered regions (e.g., cyclohexyl groups) to align XRD data with computational models .
Q. How can researchers address low crystallinity during XRD analysis?
- Answer:
- Crystallization Screening : Employ high-throughput vapor diffusion (e.g., Hampton Crystal Screen) with mixed solvents (e.g., DCM/hexane).
- Cryoprotection : For hygroscopic crystals, use Paratone-N oil to prevent dehydration during data collection.
Data Contradiction & Analysis
Q. How should conflicting results in biological activity assays be analyzed?
- Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may skew results.
- Statistical Robustness : Apply ANOVA to assess inter-experimental variability, referencing flow chemistry optimization principles .
Q. What methods differentiate piperidine ring puckering conformations in solution vs. solid state?
- Answer:
- Solid State : SC-XRD (via SHELXL ) identifies chair vs. boat conformations .
- Solution State : -NMR NOESY detects through-space correlations between axial/equatorial protons.
- MD Simulations : Compare AMBER-predicted conformational populations with experimental data.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
